4-Bromo-4'-methoxybenzophenone
Description
Historical Context and Development
4-Bromo-4'-methoxybenzophenone emerged as a subject of interest in organic chemistry during the early 21st century. Early synthetic routes utilized Friedel-Crafts acylation, as demonstrated in 2005 at Oregon State University, where 4-chloro-4'-methoxybenzophenone analogs were synthesized with 64% yield using anisole and acyl chlorides. By 2017, advancements in methodology enabled the synthesis of this compound via lithiation of 1,4-dibromobenzene followed by reaction with 4-methoxybenzaldehyde, achieving a 77% yield. Challenges in optimizing reaction conditions, such as managing the reactivity of 4-methoxybenzoyl chloride with poor nucleophiles like bromobenzene, were documented in 2019. These efforts highlight the compound’s role in refining synthetic techniques for di-substituted benzophenones.
Significance in Organic Chemistry
This compound serves as a critical intermediate in pharmaceuticals and materials science. Its structure combines a bromine atom (enhancing electrophilicity) and a methoxy group (electron-donating), enabling diverse reactivity. For example:
- Cross-coupling reactions : The bromine atom facilitates Suzuki-Miyaura couplings for constructing biaryl systems.
- Photochemical studies : Benzophenone derivatives exhibit triplet-state reactivity, useful in UV-driven reactions.
- Drug discovery : It acts as a precursor for triazole-linked benzophenones with demonstrated anticancer and antioxidant properties.
Classification within Benzophenone Derivatives
This compound belongs to the di-substituted benzophenone subclass, characterized by:
| Feature | Classification |
|---|---|
| Parent structure | Benzophenone (diphenylmethanone) |
| Substituents | Bromine (para), methoxy (para') |
| Functional groups | Aryl halide, ether, ketone |
| Reactivity profile | Electrophilic substitution, nucleophilic aromatic substitution |
Compared to analogs like 4,4'-dimethoxybenzophenone, the bromine atom increases oxidative stability and directs regioselectivity in further functionalization.
Nomenclature and Structural Identity
Systematic IUPAC Name : (4-Bromophenyl)(4-methoxyphenyl)methanone
Alternative Names :
- This compound
- CAS 54118-75-1
Structural Features : - Molecular formula : $$ \text{C}{14}\text{H}{11}\text{BrO}_{2} $$
- Key spectral data :
- Crystal structure : Planar benzophenone core with substituents in para positions, confirmed by X-ray diffraction.
Properties
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPCNWWYIQPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355227 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-75-1 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54118-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Lithium-Halogen Exchange Followed by Aldehyde Addition
A widely reported method involves lithium-halogen exchange using 1,4-dibromobenzene and subsequent nucleophilic addition to 4-methoxybenzaldehyde. The protocol proceeds as follows:
Reaction Setup :
- 1,4-Dibromobenzene (1.0 g, 4.24 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 15 mL) under nitrogen.
- n-Butyllithium (2.5 M in hexanes, 1.7 mL, 4.24 mmol) is added dropwise at -78°C.
- After 30 minutes, 4-methoxybenzaldehyde (520 mg, 3.82 mmol) in THF (10 mL) is introduced.
Workup :
Key Advantages :
- High regioselectivity due to directed ortho-metalation.
- Compatibility with sensitive functional groups (e.g., methoxy).
Reaction Optimization and Yield Analysis
Optimization studies reveal critical parameters:
- Temperature : Maintaining -78°C during lithium-halogen exchange minimizes side reactions.
- Stoichiometry : A 0.9:1 aldehyde-to-aryl bromide ratio maximizes yield while reducing unreacted aldehyde.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | -78°C | +15% |
| n-BuLi Equivalents | 1.0 | Baseline |
| Reaction Time | 16 h | +77% |
Friedel-Crafts Acylation Methods
Traditional Friedel-Crafts Protocol
Friedel-Crafts acylation between bromobenzene and 4-methoxybenzoyl chloride has been attempted but faces challenges:
Procedure :
Outcomes :
Challenges and Industrial Adaptations
Limitations :
- Bromobenzene’s poor nucleophilicity reduces reaction efficiency.
- Catalyst deactivation by methoxy groups necessitates excess AlCl₃.
Industrial Modifications :
- Continuous Flow Systems : Enhance heat transfer and reduce side reactions.
- Silica Gel-Supported Catalysts : Improve recyclability (e.g., AlCl₃ on silica gel).
Alternative Synthetic Routes
Grignard Reagent-Based Synthesis
A Grignard approach using 4-methoxyphenylmagnesium bromide and 4-bromobenzonitrile has been theorized:
- Reaction Steps :
Challenges :
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Organometallic Coupling | 77 | >98 | Moderate | High |
| Friedel-Crafts | 64 | 85 | Low | Moderate |
| Suzuki Coupling | ~80* | >95* | High | Moderate |
*Extrapolated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-methoxybenzophenone derivatives.
Reduction: The major product is 4-Bromo-4’-methoxybenzyl alcohol.
Oxidation: The major product is 4-Bromo-4’-hydroxybenzophenone
Scientific Research Applications
Organic Synthesis
4-Bromo-4'-methoxybenzophenone serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it valuable for creating complex molecular structures used in pharmaceuticals and agrochemicals.
Biochemical Studies
The compound is utilized as a probe in biochemical research to study enzyme interactions. It has been shown to interact with cytochrome P450 enzymes, which are pivotal for drug metabolism. This interaction can lead to the formation of reactive intermediates that participate in metabolic pathways, providing insights into drug design and efficacy.
Pharmaceutical Development
Research indicates that this compound may have potential applications in drug development. Its ability to modulate cellular signaling pathways, such as the MAPK/ERK pathway, makes it a candidate for further investigation in therapeutic contexts, particularly in cancer treatment .
Material Science
In material science, this compound is explored for its photophysical properties. Its phosphorescence characteristics are being studied for applications in polymer production and as additives in coatings that require UV protection or light-emitting properties .
Case Study 1: Interaction with Cytochrome P450
A study demonstrated that this compound interacts with cytochrome P450 enzymes, impacting their activity and leading to altered metabolic pathways. This research provides a foundation for understanding how structural modifications influence enzyme interactions and drug metabolism.
Case Study 2: Photophysical Properties
Research focusing on the photophysical properties of this compound revealed its potential use in creating materials with specific light absorption and emission characteristics. The compound's ability to undergo photodegradation under UV light was analyzed to optimize its application in photoprotective materials .
Mechanism of Action
The mechanism of action of 4-Bromo-4’-methoxybenzophenone involves its interaction with specific molecular targets. The bromine and methoxy substituents influence its reactivity and binding affinity. In biochemical applications, it can interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-methylbenzophenone
- 4-Bromo-4’-fluorobenzophenone
- 4-Chloro-4’-methoxybenzophenone
- 4-Methoxybenzophenone
Uniqueness
4-Bromo-4’-methoxybenzophenone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility. This combination makes it a valuable compound in various synthetic and research applications .
Biological Activity
4-Bromo-4'-methoxybenzophenone (BMOBP), a member of the benzophenone family, is an organic compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound possesses the following structural features:
- Molecular Formula : CHBrO
- Molecular Weight : 305.14 g/mol
- Functional Groups : Bromine (Br) and methoxy (OCH) groups attached to the benzophenone backbone.
The presence of the bromine atom enhances the electrophilicity of the carbonyl carbon, while the methoxy group contributes to its solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have demonstrated that BMOBP possesses antimicrobial effects against various bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes, leading to cell death.
- Anticancer Activity : Preliminary investigations suggest that BMOBP may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, potentially through the activation of caspase pathways.
- Plant Growth Regulation : BMOBP has been noted for its effects on plant growth, specifically its ability to inhibit shoot and root growth in certain species. This property suggests potential applications as a herbicide or plant growth regulator.
- Photoprotection : Due to its structural similarities to known UV filters, BMOBP is being explored for its potential role in photoprotection, helping to absorb UV radiation and prevent skin damage.
The biological activity of BMOBP can be attributed to several mechanisms:
- Electrophilic Reactions : The bromine atom enhances electrophilic character, allowing BMOBP to interact with nucleophiles in biological systems.
- Reactive Oxygen Species (ROS) Generation : Upon UV irradiation, BMOBP can generate ROS, which may contribute to its antimicrobial and anticancer effects.
- Cell Membrane Disruption : In microbial cells, BMOBP may disrupt membrane integrity, leading to leakage of cellular contents and cell death.
Antimicrobial Activity
A study conducted by Oregon State University examined the antimicrobial efficacy of BMOBP against various pathogens. The results indicated a significant reduction in bacterial counts when exposed to concentrations as low as 50 µg/mL. The compound showed particular effectiveness against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
In a recent investigation published in a peer-reviewed journal, BMOBP was tested on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with BMOBP at concentrations of 25 µM resulted in a 60% reduction in cell viability after 48 hours. Apoptotic markers were elevated, indicating activation of programmed cell death pathways.
Comparative Analysis with Analog Compounds
To better understand the unique properties of BMOBP, a comparative analysis with related compounds is presented below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Plant Growth Regulation |
|---|---|---|---|
| This compound | High | Moderate | Inhibitory |
| 4-Methoxybenzophenone | Moderate | Low | Neutral |
| 4-Chloro-4'-methoxybenzophenone | Low | High | Inhibitory |
This table illustrates that while BMOBP exhibits strong antimicrobial properties, its anticancer activity is moderate compared to some analogs.
Q & A
Basic Question: What are the standard synthetic routes for 4-Bromo-4'-methoxybenzophenone?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized benzophenone precursor. A common approach is electrophilic aromatic substitution, where a methoxy-substituted benzophenone undergoes regioselective bromination. For example, using bromine (Br₂) or hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) as an oxidizing agent under controlled temperatures (0–25°C). Key parameters include stoichiometric control of brominating agents and reaction time to avoid over-bromination .
Data Consideration:
- Yield Optimization: Pilot-scale reactions report yields of 65–80% under inert atmospheres (N₂ or Ar) to prevent side reactions .
- Purity Validation: Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures ≥95% purity, verified by HPLC .
Basic Question: How is this compound characterized analytically?
Methodological Answer:
Structural confirmation relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations for C=O (~1670 cm⁻¹) and C-Br (~550 cm⁻¹) are diagnostic .
- Mass Spectrometry: Molecular ion peaks (m/z ≈ 290 for M⁺) and isotopic patterns (Br signature) validate the molecular formula .
Advanced Question: How can researchers optimize reaction conditions for bromination to minimize by-products?
Methodological Answer:
Byproduct formation (e.g., di-brominated derivatives) is mitigated through:
- Controlled Reagent Addition: Slow addition of H₂O₂ to HBr reduces exothermic side reactions .
- Temperature Gradients: Maintaining ≤25°C prevents thermal decomposition of intermediates .
- Catalyst Screening: Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity but require careful quenching to avoid metal contamination .
Data Contradiction Analysis:
Conflicting reports on bromine vs. HBr/H₂O₂ efficiency suggest solvent polarity plays a role. Polar aprotic solvents (e.g., DCM) favor Br₂, while HBr/H₂O₂ performs better in acetic acid .
Advanced Question: How to resolve contradictory data in cross-coupling reactions involving this compound?
Methodological Answer:
Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–90%) may arise from:
- Catalyst Deactivation: Pd(PPh₃)₄ is sensitive to methoxy group coordination. Switching to Pd(OAc)₂ with SPhos ligand improves stability .
- Base Selection: K₂CO₃ vs. Cs₂CO₃ affects reaction rates; the latter enhances solubility in THF/water systems .
- Microwave vs. Conventional Heating: Microwave-assisted reactions reduce time (30 min vs. 24 hrs) but require precise temperature control to prevent decomposition .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
- Ventilation: Use fume hoods to avoid inhalation of brominated aromatic vapors .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Question: How to evaluate the compound’s potential as a photoinitiator in polymer chemistry?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorbance in the 300–400 nm range (typical for benzophenones) .
- Radical Trapping Assays: Use ESR spectroscopy to detect radical species (e.g., benzoyl radicals) generated under UV light .
- Polymerization Efficiency: Compare cure rates of acrylic resins with/without the compound (1–2 wt% loading) .
Advanced Question: What strategies address low solubility in aqueous media for biological assays?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
